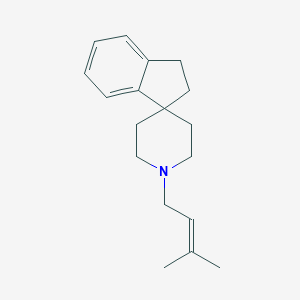
Mebut-indpip
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
L-695,845 的合成涉及多个步骤,从易于获得的起始原料开始。合成路线通常包括螺[茚-哌啶]核心结构的形成,然后引入 3-甲基丁-2-烯基。为了获得高产率和纯度,特定反应条件(如温度、溶剂和催化剂)经过优化。 工业生产方法可能涉及使用连续流技术和先进的纯化方法来扩大这些反应的规模,以确保一致性和质量 .
化学反应分析
L-695,845 会发生多种化学反应,包括:
氧化: 该反应可以使用高锰酸钾或三氧化铬等氧化剂进行,导致形成氧化衍生物。
还原: 还原反应可以使用氢化铝锂或硼氢化钠等还原剂进行,导致形成化合物的还原形式。
取代: 取代反应涉及用另一个官能团替换一个官能团,通常使用卤素或亲核试剂在特定条件下进行。这些反应形成的主要产物取决于使用的具体试剂和条件.
科学研究应用
化学: 它用作研究 sigma 受体配体及其相互作用的模型化合物。
生物学: 研究集中在其通过 sigma 受体调节细胞功能的作用。
医学: L-695,845 由于其对 sigma 受体的亲和力高,因此在治疗神经系统疾病(如精神分裂症和抑郁症)方面具有潜在的治疗应用。
作用机制
L-695,845 主要通过与 sigma 受体的相互作用发挥作用。这些受体参与各种细胞过程,包括离子通道的调节、神经递质的释放和细胞存活。通过与 sigma 受体结合,L-695,845 影响这些途径,从而导致其观察到的药理作用。 其作用机制中涉及的分子靶点和途径仍在研究中,但已知它对中枢神经系统有重大影响 .
相似化合物的比较
L-695,845 可以与其他 sigma 受体配体(如氟哌啶醇和利美卡唑)进行比较。虽然所有这些化合物都与 sigma 受体结合,但 L-695,845 的独特性在于它对 sigma 结合位点的亲和力和选择性远高于其他受体。 这使其成为研究 sigma 受体功能和潜在治疗应用的宝贵工具 .
生物活性
Mebut-indpip, a phenothiazine derivative, has garnered attention in the field of pharmacology due to its diverse biological activities. This compound is primarily studied for its potential therapeutic effects, including its role in modulating oxidative stress pathways and interacting with various molecular targets within biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound's biological activity is largely attributed to its ability to undergo redox reactions, which can influence oxidative stress pathways. The compound interacts with enzymes and receptors, leading to significant alterations in cellular processes. This interaction may contribute to its therapeutic effects, particularly in the treatment of conditions associated with oxidative stress, such as neurodegenerative diseases and cancer.
Antioxidant Activity
This compound exhibits notable antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative damage in cells. The antioxidant capacity of this compound is critical in mitigating the effects of oxidative stress, which is implicated in various diseases.
| Activity | Measurement Method | Findings |
|---|---|---|
| Antioxidant Activity | DPPH Assay | Significant reduction in DPPH radical levels |
| Free Radical Scavenging | ABTS Assay | High scavenging activity at low concentrations |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies show that this compound can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
Antidiabetic Effects
This compound has demonstrated potential antidiabetic effects by modulating glucose metabolism and enhancing insulin sensitivity. In vitro studies have shown that it can significantly lower blood glucose levels in diabetic models.
Case Study 1: Antioxidant Efficacy
A recent study investigated the antioxidant efficacy of this compound in a controlled laboratory setting. The study utilized both in vitro and in vivo models to assess the compound's ability to reduce oxidative stress markers.
- Objective : Evaluate the antioxidant potential of this compound.
- Methodology : Administered this compound to diabetic rats and measured oxidative stress markers.
- Results : The treatment group showed a significant decrease in malondialdehyde (MDA) levels compared to the control group, indicating reduced lipid peroxidation.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of this compound against common pathogens. The research involved testing various concentrations against bacterial strains isolated from clinical samples.
- Objective : Assess the antimicrobial effectiveness of this compound.
- Methodology : Conducted agar diffusion tests on bacterial cultures.
- Results : this compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
属性
IUPAC Name |
1'-(3-methylbut-2-enyl)spiro[1,2-dihydroindene-3,4'-piperidine] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N/c1-15(2)8-12-19-13-10-18(11-14-19)9-7-16-5-3-4-6-17(16)18/h3-6,8H,7,9-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBZOYYHHRLQMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CCC2(CCC3=CC=CC=C32)CC1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80929881 |
Source


|
| Record name | 1'-(3-Methylbut-2-en-1-yl)-2,3-dihydrospiro[indene-1,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137730-58-6 |
Source


|
| Record name | 3,4-Dihydro-1'-(3-methylbut-2-enyl)spiro(1H-indene-1,4'-piperidine) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137730586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1'-(3-Methylbut-2-en-1-yl)-2,3-dihydrospiro[indene-1,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














